molecular formula C7H5ClO2 B1581250 3-Chloro-4-hydroxybenzaldehyde CAS No. 2420-16-8

3-Chloro-4-hydroxybenzaldehyde

Cat. No.: B1581250
CAS No.: 2420-16-8
M. Wt: 156.56 g/mol
InChI Key: VGSOCYWCRMXQAB-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxybenzaldehyde (CAS: 2420-16-8) is an aromatic aldehyde with the molecular formula C₇H₅ClO₂ and a molecular weight of 156.57 g/mol. Structurally, it features a hydroxyl (-OH) group at the para position and a chlorine atom at the meta position relative to the aldehyde functional group. This compound exists as a white to light yellow crystalline powder with a melting point of 118.6°C and a boiling point of 272.5°C . Its polar hydroxyl group enhances solubility in polar solvents like acetone, dimethylformamide (DMF), and tetrahydrofuran (THF), making it a versatile intermediate in organic synthesis .

Key applications include:

  • Pharmaceutical synthesis: It serves as a precursor for antiproliferative agents (e.g., adamantyl arotinoids) and immunosuppressants like ponesimod .
  • Cross-coupling reactions: The hydroxyl group facilitates triflation (e.g., with trifluoromethanesulfonic anhydride) to generate reactive intermediates for Suzuki-Miyaura couplings .
  • Functionalization: Alkylation or propargylation of the hydroxyl group yields derivatives with tailored biological or photophysical properties .

Preparation Methods

Direct Chlorination of 4-Hydroxybenzaldehyde

One classical approach to obtain 3-chloro-4-hydroxybenzaldehyde involves selective chlorination of 4-hydroxybenzaldehyde. This method typically uses bromine or chlorine reagents under controlled conditions to introduce the chlorine atom at the meta-position relative to the hydroxyl group.

  • Procedure: A solution of 4-hydroxybenzaldehyde in an organic solvent (e.g., dichloromethane) is cooled to 0 °C. Bromine or chlorine is added slowly to control the reaction rate and avoid polyhalogenation. The product is isolated by extraction and purification.
  • Advantages: Straightforward, uses commercially available starting materials.
  • Limitations: Requires careful control of reaction conditions to avoid over-chlorination or side reactions.

Oxidation of p-Cresol Derivatives Containing Chlorine Substituents

A patented industrially relevant method involves oxidation of 3-chloro-p-cresol derivatives to this compound using oxygen or oxygen-containing gases in the presence of a base and cobalt catalysts.

  • Reaction Details:
    • Starting Material: 3-chloro-p-cresol (a methyl-substituted phenol with chlorine at the 3-position).
    • Oxidant: Molecular oxygen or air.
    • Catalyst: Cobalt compounds or metallic cobalt.
    • Base: A base with higher basicity than the p-cresol derivative is used to facilitate oxidation.
    • Solvent: Oxygen-stable solvents.
  • Outcome: High selectivity and yield of this compound.
  • Industrial Notes: Previous methods required large catalyst amounts and specific solvents, limiting scalability. The improved process broadens substrate scope and enhances yield, making it more practical for industrial production.
  • Halogen Preference: Chlorine and bromine are preferred halogens for substitution.

This method is advantageous for large-scale synthesis due to its use of oxygen as a green oxidant and catalytic amounts of cobalt.

Phenolic Alkylation Followed by Knoevenagel Condensation (Advanced Synthetic Route)

In a more complex synthetic pathway, this compound is first alkylated on the phenolic hydroxyl group, for example, with (R)-3-chloro-1,2-propanediol, under basic conditions to form 3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde. This intermediate is then used in further condensation reactions.

  • Alkylation Conditions:
    • Base: Potassium tert-butoxide.
    • Solvent: Ethanol or n-propanol, preferably n-propanol.
    • Temperature: Elevated temperatures between 70 and 100 °C (optimal ~95 °C).
  • Isolation: The product is isolated by crystallization from ethanol/water mixtures.
  • Further Use: The alkylated benzaldehyde is reacted with other compounds (e.g., 2-[(Z)-propylimino]-3-o-tolyl-thiazolidin-4-one) in Knoevenagel condensations.
  • Yield: The alkylation step yields around 78% for the intermediate.
  • Purification: Crystallization and washing steps ensure removal of impurities.

This method is useful for producing functionalized derivatives of this compound for pharmaceutical applications and allows control over stereochemistry and purity.

Summary Table of Preparation Methods

Method Number Preparation Method Key Reagents & Conditions Yield (%) Advantages Industrial Suitability
1 Direct Chlorination of 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde, Cl2 or Br2, low temperature (0 °C) Moderate Simple, direct Lab scale, requires control
2 Oxidation of 3-chloro-p-cresol derivatives 3-Chloro-p-cresol, O2, cobalt catalyst, base, oxygen-stable solvent High High selectivity, green oxidant Industrial, scalable
3 Phenolic Alkylation with (R)-3-chloro-1,2-propanediol Ktert-butoxide, n-propanol, 70-100 °C ~78 Functionalized intermediates Suitable for pharma synthesis
4 Williamson Ether Synthesis (derivatization) Alkyl bromides, K2CO3, KI, DMF, 80 °C High Versatile for derivatives Synthetic intermediate prep

Research Findings and Notes

  • The oxidation method using cobalt catalysts and oxygen is a significant advancement over older methods that required large catalyst amounts and specific solvents, improving industrial feasibility.
  • Alkylation of the phenol group prior to further condensation reactions allows for the synthesis of complex molecules with high purity and controlled stereochemistry, essential for pharmaceutical intermediates.
  • The use of Williamson ether synthesis conditions confirms the commercial availability and synthetic versatility of this compound as a starting material for further functionalization.
  • Analytical data from NMR and HPLC confirm the purity and identity of intermediates and products in these synthetic routes, supporting the robustness of these methods.

Chemical Reactions Analysis

Oxidation

3-Chloro-4-hydroxybenzaldehyde can be oxidized to produce 3-chloro-4-hydroxybenzoic acid.

  • Common Reagents: Oxidizing agents such as potassium permanganate (KMnO4KMnO_4
    ) or chromyl chloride (CrO2Cl2CrO_2Cl_2
    ).

  • Major Products Formed: 3-Chloro-4-hydroxybenzoic acid.

Reduction

The aldehyde group of this compound can be reduced to an alcohol, forming 3-chloro-4-hydroxybenzyl alcohol. Consortium 688 can metabolize this compound to 3-chloro-4-hydroxybenzyl alcohol and then to 3-chloro-4-hydroxybenzoic acid .

  • Common Reagents: Reducing agents like sodium borohydride (NaBH4NaBH_4
    ) or lithium aluminum hydride (LiAlH4LiAlH_4
    ).

  • Major Products Formed: 3-Chloro-4-hydroxybenzyl alcohol.

Substitution

Nucleophilic substitution reactions can occur at the chlorine atom of this compound, where nucleophiles such as hydroxide (OHOH^-
) or alkoxide (RORO^-
) replace the chlorine atom.

  • Common Reagents: Nucleophiles like amines or thiols in the presence of a base.

  • Major Products Formed: Various substituted derivatives depending on the nucleophile used.

Methoxybenzaldehyde Preparation

This compound is used to synthesize 3-chloro-4-methoxybenzaldehyde with methyl iodide (CH3ICH_3I
) and potassium carbonate (K2CO3K_2CO_3
) .

YieldReaction ConditionsOperation in Experiment
97%REFERENCE EXAMPLE 4 3-Chloro-4-methoxybenzaldehyde Following a similar procedure to that described in reference example 3, but starting from this compound instead of 4-hydroxybenzaldehyde and using methyl iodide instead of 2-iodopropane, the title compound of the example was obtained as an oil (97% yield). 1H-NMR (300 MHz, CD3OD delta TMS): 3.98 (s, 3H), 7.04 (d, J=8.4 Hz, 1H), 7.77 (d, J=8.4 Hz, 1H), 7.89 (s, 1H), 9.84 (s, 1H).
96%With potassium carbonate; In N,N-dimethyl-formamide; at 25 - 80℃; for 1.5h;To a mixture of this compound(10.00 g, 63.87 mmol, 1.0 eq) and potassium carbonate (26.48g, 191.61 mmol, 3.0 eq) in DMF (150 mL) was added dropwise iodomethane (43.23 g, 304.57 mmol,18.96 mL, 4.8 eq) over 30 min at 25 C. The mixture was heated at 80 C for 1 h. It was cooled to rt, diluted with water (500 mL) and extracted with ethyl acetate (3x500 mL). The combined organic layers were washed with saturated brine (3x200 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, petroleum ether/ethyl acetate = 20: 1 to 5: 1) to give the title compound (10.50 g, 61.55 mmol, 96% yield) as a yellow solid. 1H NMR: (CDCl3,400 MHz) delta 9.87 (s, 1H), 7.92 (d, J =2.0 Hz, 1H), 7.79 (dd, J =2.0,8.4 Hz, 1H), 7.06 (d, J =8.4 Hz, 1H), 4.00 (s, 3 H).
93%With potassium carbonate; In N,N-dimethyl-formamide; at 80℃; for 1h; Inert atmosphere;To a stirred solution of this compound (2.9 g, 18.412 mmol) in DMF (30 mL) was added K2CO3 (7.6 g, 55.238 mmol). CH3I (7.80 g, 55.238 mmol) was then added slowly at RT under an inert atmosphere. After addition was completed, the reaction mixture was brought to 80 0C and stirred for 1 h. The reaction mixture was quenched with water (20 mL) and extracted with EtOAc (2 x 50 mL). The combined organic layers were washed with water and brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo to obtain crude product. The crude material was purified via silica gel column chromatography to afford 3-chloro-4-methoxybenzaldehyde (2.78 g, 93%) as a yellow solid.
56%In diethyl ether; acetone;3-Chloro-4-methoxybenzaldehyde A mixture of this compound (25 g, 160 mmol), iodomethane (27.25 g, 192 mmol), KCO3 (granular, anhydrous) (110.6 g, 800 mmol), and acetone (300 mL) was refluxed for 3 hours. The reaction mixture was then cooled to room temperature. Diethyl ether (500 mL) was added and the mixture was filtered through paper to remove the inorganic solids. The filtrate was evaporated under reduced pressure, dissolved in diethyl ether (800 mL), and washed with 0.1 N NaOH (3*100 mL). The organic layer was dried (Na2SO4) and evaporated under vacuum to yield 24 g, 92% yield of crude product. This material was further purified by chromatography on silica gel (50 mm*30 cm) (elution with hexane-EtOAc, 5:1) to give 15.02 g, 56% yield of a white solid: TLC (hexane-EtOAc, 5:1) Rf=0.24; GC Rt=4.75 min; MS (EI) m/z 170(M+), 172(M+2).

Microbial Metabolism

Consortium 688 can totally metabolize this compound, first to 3-chloro-4-hydroxybenzyl alcohol and then to 3-chloro-4-hydroxybenzoic acid . The carboxylic acid was then partly decarboxylated (ca 2%) to 2-chlorophenol, which was identified by GC comparison with a reference sample .

Scientific Research Applications

Medicinal Chemistry

Drug Development

3-Chloro-4-hydroxybenzaldehyde serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of drugs targeting neurodegenerative diseases and cancer.

  • Case Study: Antioxidant Activity
    A study highlighted the synthesis of new compounds derived from this compound that exhibited significant antioxidant properties, making them potential candidates for neuroprotective agents against oxidative stress-related conditions such as Alzheimer's disease .

Biochemical Interactions

The compound can interact with various biological molecules, influencing cellular pathways. For instance, it has been shown to modulate kinase activity, affecting protein phosphorylation states involved in signal transduction pathways.

Agrochemicals

In agrochemical applications, this compound is utilized in the synthesis of herbicides and pesticides. Its ability to form adducts with amino acids and proteins makes it a candidate for developing compounds that can selectively target plant pests while minimizing harm to crops.

Material Science

Synthesis of Dyes and Pigments

The compound is also employed in the production of dyes and pigments due to its chromophoric properties. It can participate in reactions that yield colored compounds used in textiles and coatings.

Environmental Chemistry

Research indicates that this compound undergoes transformations in anaerobic bacterial cultures, leading to the formation of less harmful products such as 4-hydroxybenzoic acid. Understanding these transformations is crucial for assessing the environmental impact of this compound.

Data Table: Comparison of Applications

Application AreaKey UsesNotable Findings
Medicinal ChemistryDrug synthesis (neuroprotective agents)Exhibits antioxidant properties; potential for drug development
AgrochemicalsHerbicide and pesticide developmentSelective targeting of pests with minimal crop damage
Material ScienceDye and pigment productionUtilizes chromophoric properties for coloring agents
Environmental ChemistryBiodegradation studiesUndergoes transformation to less toxic products by bacteria

Mechanism of Action

The mechanism by which 3-Chloro-4-hydroxybenzaldehyde exerts its effects depends on the specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but the compound typically interacts with biological molecules through its functional groups, such as the aldehyde and hydroxyl groups.

Comparison with Similar Compounds

Below is a systematic comparison of 3-chloro-4-hydroxybenzaldehyde with structurally and functionally related compounds:

Structural Analogs: Substituent Variations

Compound Molecular Formula CAS Number Key Substituents Physical Properties Key Applications/Reactivity References
This compound C₇H₅ClO₂ 2420-16-8 -Cl (meta), -OH (para) Mp: 118.6°C; crystalline solid Antiproliferative agents, cross-coupling precursors
3-Chloro-4-methoxybenzaldehyde C₈H₇ClO₂ N/A -Cl (meta), -OCH₃ (para) Oil (liquid at RT) Intermediate for agrochemicals
3-Chlorobenzaldehyde C₇H₅ClO 587-04-2 -Cl (meta) Liquid; bp: 213–215°C Flavoring agent, organic synthesis
4-Chloro-3-hydroxybenzaldehyde C₇H₅ClO₂ 56962-12-0 -Cl (para), -OH (meta) Solid; structural isomer Antioxidant studies
3-Chloro-4-methylbenzaldehyde C₈H₇ClO 3411-03-8 -Cl (meta), -CH₃ (para) Mp: 27–31°C; waxy solid Polymer additives

Key Observations :

  • Biological Activity : Derivatives of this compound exhibit superior antiproliferative activity. For example, the cinnamic acid derivative 34 showed an IC₅₀ of 1.866 μM against Jurkat leukemia cells, whereas methoxy or methyl analogs (e.g., 24 , 25 ) were less potent .
  • Synthetic Flexibility : The hydroxyl group allows for rapid functionalization. For instance, propargylation with propargyl bromide yields alkynyl ethers (69% yield), which are precursors for click chemistry .

Electronic and Spectroscopic Differences

  • FT-IR and NMR :

    • The hydroxyl group in this compound results in a broad O-H stretch at ~3200 cm⁻¹ in IR spectra, absent in 3-chloro-4-methoxybenzaldehyde.
    • In <sup>1</sup>H-NMR, the aldehyde proton resonates at δ 9.87 ppm, while the aromatic protons show distinct splitting patterns due to substituent effects .
  • UV-Vis: Introduction of electron-withdrawing groups (e.g., -NO₂ in 4-chloro-3-nitrobenzaldehyde) shifts absorption maxima to longer wavelengths compared to this compound .

Biological Activity

3-Chloro-4-hydroxybenzaldehyde (C7H5ClO2), a compound belonging to the class of aldehydes, has garnered attention for its diverse biological activities. This article aims to explore its biochemical properties, mechanisms of action, and implications in various biological contexts, supported by research findings and case studies.

This compound is characterized by its molecular structure, which includes a chlorinated aromatic ring and an aldehyde functional group. Its molecular weight is approximately 156.57 g/mol. This compound can undergo nucleophilic addition reactions and participate in various biochemical pathways, making it a significant intermediate in organic synthesis and medicinal chemistry .

Biochemical Interactions

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. It can inhibit the activity of aldehyde dehydrogenase, an enzyme responsible for the oxidation of aldehydes to carboxylic acids . This inhibition can lead to the accumulation of toxic aldehydes in cells, potentially disrupting normal cellular functions.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Signal Transduction : It modulates key signaling pathways by altering the phosphorylation states of proteins involved in signal transduction .
  • Gene Expression : By interacting with transcription factors, it can influence the transcription of specific genes, thereby affecting cellular metabolism and function .
  • Cytotoxicity : In certain concentrations, this compound exhibits cytotoxic effects on various cell lines, including cancer cells. For instance, derivatives of this compound have shown antiproliferative activity against colon cancer cell lines .

Anticancer Activity

A notable study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against WiDr colon cancer cells. The compound's mechanism involves reactivating p53 pathways, leading to apoptosis and cell cycle arrest. This suggests potential therapeutic applications in cancer treatment .

Study Cell Line Effect Mechanism
WiDrAntiproliferativeReactivation of p53 pathways

Protective Effects Against Apoptosis

Further investigations revealed that 3-Hydroxybenzaldehyde (a related compound) could enhance intracellular antioxidant activity and promote cell survival against apoptotic stimuli. These findings suggest that similar mechanisms may be applicable to this compound, indicating its potential role as a protective agent in neurodegenerative diseases .

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, which facilitate its oxidation and conjugation reactions. This metabolic processing is crucial for determining the compound's bioavailability and overall biological activity .

Toxicological Profile

The compound has been classified with specific toxicity warnings:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315)

These safety considerations are essential for any further therapeutic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Chloro-4-hydroxybenzaldehyde with high purity?

  • Methodological Answer : The compound is typically synthesized via electrophilic substitution reactions. A common approach involves chlorination of 4-hydroxybenzaldehyde using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions. For example, chlorination at low temperatures (0–5°C) in anhydrous solvents (e.g., DCM) minimizes side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How can spectroscopic techniques (FT-IR, Raman) confirm the structure of this compound?

  • Methodological Answer :

  • FT-IR : Key peaks include a strong absorption band at ~1670 cm⁻¹ (C=O stretch), a broad O-H stretch at ~3200 cm⁻¹ (phenolic hydroxyl), and C-Cl stretches at ~750 cm⁻¹.
  • Raman : The aromatic ring vibrations (C=C stretches at ~1600 cm⁻¹) and Cl-substituent vibrations (~300–400 cm⁻¹) are diagnostic. Computational studies (DFT/B3LYP/6-31G*) can validate experimental spectra by matching predicted vibrational modes .

Intermediate Research Questions

Q. What strategies are effective for functionalizing this compound in multi-step organic syntheses?

  • Methodological Answer : The aldehyde and hydroxyl groups enable diverse reactions:

  • Aldol Condensation : React with ketones/aldehydes in basic conditions (e.g., NaOH/ethanol) to form α,β-unsaturated carbonyl intermediates.
  • Protection/Deprotection : Protect the hydroxyl group using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent interference during subsequent reactions.
  • Nucleophilic Substitution : Replace the chlorine atom using nucleophiles (e.g., amines or alkoxides) in polar aprotic solvents (DMF or DMSO) at elevated temperatures .

Q. How does the electronic environment of this compound influence its reactivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The electron-withdrawing Cl and electron-donating -OH groups create a meta-directing effect. EAS reactions (e.g., nitration or sulfonation) occur preferentially at the meta position relative to the hydroxyl group. Computational modeling (Hammett σ constants) or kinetic studies (monitoring reaction rates with varying substituents) can quantify this effect .

Advanced Research Questions

Q. How can contradictions between experimental and theoretical spectral data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or anharmonic vibrations. To address this:

  • Perform solvent-correction in DFT calculations (e.g., using the PCM model).
  • Compare experimental spectra in both solid-state (KBr pellet) and solution (DMSO-d₆) to assess environmental impacts.
  • Use isotopic labeling (e.g., deuterated hydroxyl groups) to isolate specific vibrational modes .

Q. What experimental design considerations optimize the synthesis of this compound derivatives for anticancer activity studies?

  • Methodological Answer :

  • Solvent Selection : Use DMF or DMSO for high-temperature reactions requiring solubility of polar intermediates.
  • Catalysis : Employ Pd-catalyzed cross-coupling (Suzuki or Heck) to introduce aryl/alkenyl groups.
  • Biological Assays : Screen derivatives against A549 lung cancer cells (MTT assay) and validate mechanisms via molecular docking (targeting proteins like EGFR or COX-2) .

Properties

IUPAC Name

3-chloro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSOCYWCRMXQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178896
Record name Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI)
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Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-16-8
Record name 3-Chloro-4-hydroxybenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-chloro-4-hydroxy-
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Record name 3-CHLORO-4-HYDROXYBENZALDEHYDE
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI)
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Synthesis routes and methods I

Procedure details

To a stirred solution of 4-hydroxybenzaldehyde (5.0 g, 40.0 mmol) in DCM (50 mL) SOCl2 (3.30 mL, 40.0 mmol) was added slowly at 0° C. After the addition was completed, the reaction mixture was brought to RT and stirred for 14 h. The reaction mixture was then quenched with water (50 mL), neutralized with a saturated NaHCO3 solution and extracted with EtOAc (2×100 mL). The combined organic layers were washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to obtain crude product. The crude material was purified via silica gel column chromatography to afford 3-chloro-4-hydroxybenzaldehyde (5.0 g, 77%) as a brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-hydroxybenzaldehyde (100 g) in chloroform (1 L) was added N-chlorosuccinimide (120 g) at ambient temperature and the mixture was stirred at 50° C. for 18 hours. After evaporation of the solvent, the residue was partitioned between ethyl acetate and water. The organic layer was washed with water and brine, dried over magnesium sulfate, and evaporated in vacuo. The crude crystals was washed with diisopropyl ether and recrystallized from a mixture of ethyl acetate and n-hexane to obtain 3-chloro-4-hydroxybenzaldehyde (85.8 g) as colorless crystals.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
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Quantity
1 L
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Synthesis routes and methods IV

Procedure details

Acetic acid (300 ml) was bubbled with chlorine gas to make 38.38 g (0.541 mol) of chlorine. 4-Hydroxybenzaldehyde (66.1 g, 0.541 mol) was dissolved in acetic acid (300 ml) and stirred, during which the acetic acid solution containing chlorine as prepared above was slowly added thereto over 2 hours. The resulting mixture was stirred for further 2 hours. After completion of reaction, the reaction solution was concentrated. To the residue was added water (1L), which was then filtered, washed with water (500 ml) and dried to give 63.16 g (0.403 mol, Yield 75%) of the title compound.
Quantity
38.38 g
Type
reactant
Reaction Step One
Quantity
66.1 g
Type
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Quantity
300 mL
Type
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Type
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0 (± 1) mol
Type
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Reaction Step Four
Yield
75%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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